N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a chromene-2-carboxamide core linked to a piperidine ring substituted at the 1-position with a benzo[d]oxazole moiety. The chromene scaffold (4-oxo-4H-chromene) is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-18-13-21(29-19-7-3-1-5-16(18)19)22(28)24-14-15-9-11-26(12-10-15)23-25-17-6-2-4-8-20(17)30-23/h1-8,13,15H,9-12,14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDOZKNHWWEAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, combining elements of benzo[d]oxazole and piperidine, which may enhance its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 350.41 g/mol. The structure includes a chromene core, which is known for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Antimicrobial Properties
Recent studies suggest that derivatives of this compound exhibit significant antimicrobial activity. Specifically, the inhibition of quorum sensing pathways in bacteria has been identified as a key mechanism. Quorum sensing is essential for bacterial communication and virulence, and its inhibition can lead to reduced pathogenicity, making this compound a candidate for developing new antimicrobial therapies.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. The mechanism involves binding to specific active sites on enzymes, thereby blocking their activity. This action can disrupt critical signal transduction pathways involved in cell proliferation and survival.
Case Studies
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of related compounds in vitro and in vivo. The results indicated that compounds similar to this compound significantly reduced pro-inflammatory cytokine levels in animal models of inflammation.
Case Study 2: Anticancer Potential
Another research effort focused on the anticancer potential of this class of compounds. It was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(thiazol-2-yl)-4H-chromene-2-carboxamide | Thiazole ring | Enzyme inhibition |
| 4-Oxo-N-(5-methyl-thiazol-2-yl)-4H-chromene | Methyl substitution | Antimicrobial activity |
| N-(benzofuran-2-carboxamide) | Benzofuran core | Anti-inflammatory effects |
The table above highlights the differences in structural features and biological activities among related compounds, emphasizing the unique properties of this compound.
Synthesis Methods
The synthesis typically involves multiple steps, starting with the preparation of benzoxazole and chromene intermediates. The introduction of the piperidine moiety is achieved through nucleophilic substitution reactions, followed by coupling reactions to form the final product .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
- N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h): This analog replaces the benzo[d]oxazole group with a benzyl substituent. It exhibits a melting point (m.p.) of 78% yield and forms a pale white solid.
N-(4-Fluorophenethyl)-4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-oxo-2H-chromene-3-carboxamide (169) :
Features a triazole ring and fluorophenethyl group, enhancing hydrogen-bonding capacity. The 4-chlorobenzyl substituent may improve lipophilicity, as seen in halogenated analogs .
Chromene Core Modifications
Piperidine-Linked Heterocycles
Benzo[d]oxazole vs. Benzimidazolone Derivatives
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide (32) :
Replaces benzo[d]oxazole with a brominated benzimidazolone. The bromine atom increases molecular weight (HRMS [M]+: 449.0231 vs. calculated 449.0142) and may enhance halogen bonding in target interactions .KRC-108 (3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine) :
Shares the benzo[d]oxazole-piperidine motif but incorporates a pyrazole-pyridinamine core. This compound demonstrated TrkA kinase inhibition, suggesting the benzo[d]oxazole-piperidine system’s role in kinase binding .
Aromatic Substitution Effects
- N-(Substituted Phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides (A1–A6) :
Fluorine and chlorine substituents on the phenyl ring (e.g., A3: 4-fluorophenyl) influence melting points (A3 m.p. 196.5–197.8°C) and NMR shifts. Chlorinated analogs (A4–A6) show lower yields (45–48%) compared to fluorinated derivatives (52–57%), indicating steric and electronic effects on synthesis .
Benzo-Fused Heterocycles with Piperidine Linkers
Benzo[b][1,4]oxazin-3(4H)-one Analogs
- 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (28): Incorporates a benzo[b][1,4]oxazinone ring, which differs from benzo[d]oxazole in oxygen placement. The pyridin-3-yl group in 28 enhances π-π stacking, as evidenced by upfield shifts in $^{1}\text{H}$-NMR (δ 8.48–8.40 ppm) .
Key Data Tables
Table 1: Comparison of Chromene-Carboxamide Derivatives
Table 2: Piperidine-Linked Heterocycles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
